



detailed experimental protocol for IPrAuCl catalyzed alkyne hydration

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Compound of Interest		
Compound Name:	IPrAuCl	
Cat. No.:	B13921371	Get Quote

Application Notes and Protocols: IPrAuCl Catalyzed Alkyne Hydration

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the gold-catalyzed hydration of terminal alkynes utilizing the air- and moisture-stable catalyst, (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I) chloride (IPrAuCI). This protocol offers a highly efficient and regioselective method for the synthesis of methyl ketones from a variety of terminal alkynes, avoiding the use of toxic mercury-based reagents.[1] The presented methodologies are based on established literature procedures, offering high yields and excellent functional group tolerance.

Introduction

The hydration of alkynes is a fundamental transformation in organic synthesis, providing direct access to valuable carbonyl compounds. While traditional methods often rely on stoichiometric mercury(II) salts, concerns over toxicity have driven the development of more sustainable catalytic alternatives. Gold catalysts, in particular, have emerged as powerful tools for alkyne activation. The neutral gold(I) complex, **IPrAuCI**, has been demonstrated to be a highly effective and user-friendly catalyst for the regioselective hydration of terminal alkynes, affording the corresponding methyl ketones with high efficiency.[1][2][3] This protocol details the



experimental procedure for this transformation, along with data on substrate scope and a visualization of the proposed catalytic cycle.

Data Presentation

The following table summarizes the performance of the **IPrAuCI**-catalyzed hydration across a range of terminal alkyne substrates, demonstrating the broad applicability of this method.

Entry	Alkyne Substrate	Product	Yield (%)
1	Phenylacetylene	Acetophenone	98
2	4- Methylphenylacetylen e	4'- Methylacetophenone	99
3	4- Methoxyphenylacetyle ne	4'- Methoxyacetophenon e	99
4	4- Chlorophenylacetylen e	4'- Chloroacetophenone	95
5	4- Bromophenylacetylen e	4'- Bromoacetophenone	96
6	4- Trifluoromethylphenyl acetylene	4'- (Trifluoromethyl)aceto phenone	94
7	1-Naphthylacetylene	1'-Acetophenone	97
8	2-Thienylacetylene	2-Acetylthiophene	92
9	1-Octyne	2-Octanone	93
10	Cyclohexylacetylene	Acetylcyclohexane	90



Table 1: Substrate scope for the **IPrAuCI**-catalyzed hydration of terminal alkynes. Reactions were typically carried out with 1 mol% of **IPrAuCI** in a mixture of dioxane and water at 80°C.

Experimental Protocols

Materials:

- (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I) chloride (IPrAuCl)
- · Terminal alkyne
- 1,4-Dioxane (anhydrous)
- Deionized water
- Standard laboratory glassware (Schlenk tube or sealed vial)
- · Magnetic stirrer and heating plate
- Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
- Drying agent (e.g., anhydrous sodium sulfate)
- Rotary evaporator
- Silica gel for column chromatography

General Procedure for the Hydration of Terminal Alkynes:

- To a Schlenk tube or a sealable vial equipped with a magnetic stir bar, add IPrAuCl (1 mol%).
- Add the terminal alkyne (1.0 mmol).
- Add 1,4-dioxane (2.0 mL) and deionized water (1.0 mL).
- Seal the tube/vial and place it in a preheated oil bath at 80 °C.

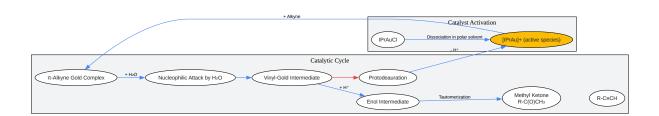


- Stir the reaction mixture vigorously for the time indicated by TLC or GC-MS analysis (typically 2-12 hours).
- Upon completion, cool the reaction mixture to room temperature.
- Extract the mixture with ethyl acetate (3 x 10 mL).
- Combine the organic layers and wash with brine (10 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure methyl ketone.

Characterization:

The identity and purity of the synthesized ketones can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

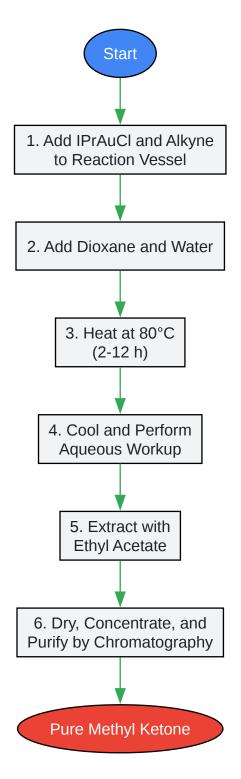
Mandatory Visualization



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Caption: Proposed catalytic cycle for the IPrAuCl-catalyzed hydration of terminal alkynes.



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References

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